Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-chlorosulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-4-6-12(7-5-8)17(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLVKSLILOBUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorosulfonyl group undergoes nucleophilic substitution with a variety of nucleophiles, forming sulfonamides, sulfonate esters, or thioethers.
-
Example : Reaction with benzylamine in DMF produces tert-butyl 1-(benzylsulfamoyl)piperidine-4-carboxylate .
Hydrolysis Reactions
The chlorosulfonyl group hydrolyzes in aqueous environments, forming sulfonic acids.
Reduction Reactions
The sulfonyl group can be reduced to a thiol or sulfide under specific conditions.
Condensation and Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–S bond formation.
-
Example : Coupling with 4-bromobenzoate yields tert-butyl 1-(4-carbomethoxybenzenesulfonyl)piperidine-4-carboxylate .
Interaction with Biological Targets
While primarily a synthetic intermediate, its derivatives exhibit biological activity:
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate is utilized in the synthesis of various pharmaceutical compounds due to its versatile reactivity. Its chlorosulfonyl group serves as an electrophilic site, making it valuable for:
- Synthesis of Sulfamate Derivatives : Compounds derived from this chemical have shown potential as inhibitors for aminoacyl-tRNA synthetases, which are crucial in protein synthesis and represent a new class of antibiotics effective against drug-resistant bacteria .
- Antiviral Agents : Derivatives incorporating sulfamate moieties have been developed as inhibitors targeting HIV reverse transcriptase and protease, showcasing the compound's utility in antiviral drug design .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound acts as an important intermediate:
- Reagent in Nucleophilic Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles, leading to the formation of new piperidine derivatives that may possess unique biological activities .
Case Studies
- Antibiotic Development :
-
Cancer Therapeutics :
- Research into sulfamate derivatives derived from this compound has revealed their ability to inhibit steroid sulfatases and carbonic anhydrases, both of which are implicated in cancer progression. Compounds developed from these derivatives have entered clinical trials for treating hormone-dependent tumors .
Mechanism of Action
The mechanism of action of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate with structurally related piperidine carboxylates, focusing on substituents, reactivity, applications, and safety.
Structural Analogues and Key Properties
Reactivity and Functional Group Analysis
- Chlorosulfonyl Group (-SO₂Cl) : Highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). This contrasts with chloroacetyl groups (-CH₂COCl), which undergo acylations but are less stable .
- Aromatic/Heteroaromatic Substituents: Compounds like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate exhibit lower reactivity due to steric hindrance and electron-donating effects .
Biological Activity
Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C10H18ClNO4S
- Molecular Weight: 253.77 g/mol
- CAS Number: 45789737
The compound features a piperidine ring with a chlorosulfonyl group and a tert-butyl ester, contributing to its reactivity and biological potential.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl piperidine-4-carboxylate with chlorosulfonic acid. This method allows for the introduction of the chlorosulfonyl group, which is crucial for the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially modulating enzymatic pathways. The chlorosulfonyl group enhances electrophilicity, which may facilitate reactions with nucleophiles in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The chlorosulfonyl group is known to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death. In vitro studies have shown that derivatives of piperidine compounds can inhibit bacterial growth effectively.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar functionalities have been studied for their ability to inhibit proteases and kinases, which are critical in cancer progression and other diseases.
Case Studies
- Antibacterial Activity : A study demonstrated that piperidine derivatives showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The introduction of the chlorosulfonyl moiety was found to enhance this activity by increasing the compound's lipophilicity and membrane penetration ability.
- Enzyme Inhibition : In a comparative analysis, this compound was evaluated alongside known enzyme inhibitors. Results indicated that it exhibited competitive inhibition against certain serine proteases, suggesting potential therapeutic applications in treating diseases involving dysregulated protease activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Enzyme Inhibition |
| Piperidine derivatives | Varies | Antimicrobial |
| Sulfonamide antibiotics | Varies | Bactericidal |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate?
The synthesis typically involves multi-step reactions, with critical parameters including temperature, solvent selection, and catalyst use. For example:
- Nucleophilic substitution : Reacting piperidine-4-carboxylic acid derivatives with chlorosulfonylating agents (e.g., ClSO₂H) under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
- Protection/deprotection strategies : The tert-butyl group is introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .
Q. Key Analytical Methods :
Q. How can researchers ensure compound stability during storage and experimental use?
Stability is influenced by moisture, temperature, and incompatible reagents:
- Storage : Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .
- Decomposition pathways : Hydrolysis in aqueous environments forms sulfonic acid derivatives, detectable via TLC or IR spectroscopy (loss of S=O stretching at ~1370 cm⁻¹) .
Q. Recommended Stability Tests :
| Condition | Analysis Method | Acceptance Criteria |
|---|---|---|
| 48h at 25°C/60% RH | HPLC | Purity ≥90% |
| 7 days at 40°C | NMR | No new peaks/structural changes |
Advanced Research Questions
Q. How should researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., DCM vs. THF) arise from variations in experimental conditions:
- Methodological factors : Sonication time, solvent grade, and saturation concentration measurements .
- Mitigation strategies :
- Use standardized protocols (e.g., shake-flask method with HPLC quantification).
- Report solvent batch, temperature, and equilibration time.
Q. Example Solubility Profile :
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DCM | 50–60 | 25°C, 1h stirring | |
| THF | 30–40 | 25°C, 2h sonication |
Q. What experimental approaches are suitable for studying the reactivity of this compound in nucleophilic substitutions?
Mechanistic studies require kinetic and spectroscopic methods:
Q. Key Findings :
Q. How can crystallographic data resolve ambiguities in stereochemical assignments for derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous stereochemical determination:
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.039 |
| C–S bond length | 1.76 Å |
Q. What safety protocols are essential when handling this compound?
Risk mitigation includes:
- PPE : Chemical-resistant gloves (e.g., nitrile), OV/AG-P99 respirators for aerosolized particles, and full-face shields .
- Emergency measures : Immediate decontamination with 5% sodium bicarbonate for spills (neutralizes HCl byproducts) .
Q. Toxicological Data :
| Exposure Route | LD₅₀ (rat) | Symptoms |
|---|---|---|
| Oral | 320 mg/kg | Gastrointestinal irritation |
| Dermal | >2000 mg/kg | Mild erythema |
Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound?
Variability in IC₅₀ values may stem from assay conditions:
- Experimental design : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and DMSO concentrations (<0.1%) .
- Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
Case Study : A derivative showed IC₅₀ = 1.2 µM in kinase inhibition assays but IC₅₀ = 8.7 µM in cell viability tests due to poor membrane permeability .
Q. What strategies optimize the compound’s use in multi-step syntheses of complex pharmacophores?
Key considerations:
Q. Synthetic Workflow :
Boc-deprotection with TFA/DCM (1:1).
Sulfonyl chloride reaction with amines (0°C → RT).
Purification via silica gel chromatography (hexane/EtOAc gradient).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
